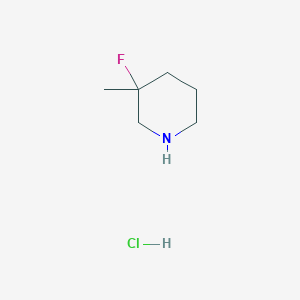

3-Fluoro-3-methylpiperidine hydrochloride

CAS No.: 1820650-42-7

Cat. No.: VC2960969

Molecular Formula: C6H13ClFN

Molecular Weight: 153.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820650-42-7 |

|---|---|

| Molecular Formula | C6H13ClFN |

| Molecular Weight | 153.62 g/mol |

| IUPAC Name | 3-fluoro-3-methylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C6H12FN.ClH/c1-6(7)3-2-4-8-5-6;/h8H,2-5H2,1H3;1H |

| Standard InChI Key | KFGJOBBINYSFLY-UHFFFAOYSA-N |

| SMILES | CC1(CCCNC1)F.Cl |

| Canonical SMILES | CC1(CCCNC1)F.Cl |

Introduction

3-Fluoro-3-methylpiperidine hydrochloride is a chemical compound belonging to the piperidine class of organic compounds. It is characterized by the presence of a fluorine atom and a methyl group attached to the third carbon of the piperidine ring, with a hydrochloride salt form. This compound is of significant interest in biochemical research and pharmaceutical development due to its unique chemical and biological properties.

Synthesis and Preparation

The synthesis of 3-Fluoro-3-methylpiperidine hydrochloride typically involves the fluorination of 3-methylpiperidine. A common method uses Selectfluor, a selective fluorinating agent, which allows for the introduction of fluorine into the piperidine ring under mild conditions, often at room temperature. Continuous flow processes may be employed in industrial settings to enhance efficiency and scalability.

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Selectfluor Fluorination | Room Temperature | High Yield |

| Continuous Flow Process | Automated Systems | High Throughput |

Chemical Reactions and Applications

3-Fluoro-3-methylpiperidine hydrochloride can undergo various chemical reactions typical for piperidine derivatives, including alkylation, acylation, and nucleophilic substitution reactions. These reactions are crucial for modifying the compound to suit specific applications in pharmaceuticals and agrochemicals.

Applications in Research

-

Biochemical Research: The compound is used to study enzyme interactions and metabolic pathways due to its ability to modulate enzyme activity.

-

Pharmaceutical Development: It serves as a building block for developing drugs with enhanced biological activity.

Mechanism of Action and Biological Implications

The mechanism of action of 3-Fluoro-3-methylpiperidine hydrochloride involves interactions with enzymes and proteins within biological systems. It can act as an inhibitor or activator of specific enzymes, influencing cellular processes such as signaling pathways and gene expression.

Biological Targets

-

Enzyme Modulation: The compound's ability to modulate enzyme activity makes it a valuable tool in biochemical research.

-

Receptor Interactions: While specific receptor interactions are not detailed for this compound, related piperidine derivatives have shown potential in interacting with neurotransmitter receptors.

Safety and Handling

Handling 3-Fluoro-3-methylpiperidine hydrochloride requires caution due to its potential toxicity and irritant properties. It may cause skin irritation, eye irritation, and respiratory tract irritation. Proper safety equipment and protocols should be followed during handling .

| Hazards | Classification | Precautions |

|---|---|---|

| Acute Toxicity | Warning Acute Toxicity | Avoid Ingestion and Inhalation |

| Skin Irritation | Causes Skin Irritation | Wear Protective Gloves |

| Eye Irritation | Causes Serious Eye Irritation | Wear Protective Eyewear |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume